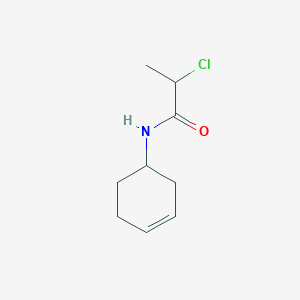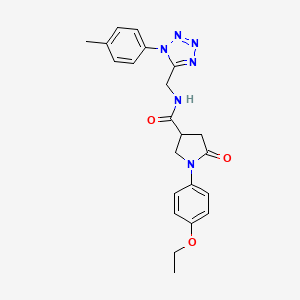
1-(4-ethoxyphenyl)-5-oxo-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis Techniques and Derivative Formation
Synthesis of Novel Pyrido and Thieno Derivatives : A study detailed the synthesis of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, demonstrating the versatility of similar compounds in creating fused polyheterocyclic systems, which are significant for pharmaceutical applications (Bakhite, Al‐Sehemi, & Yamada, 2005).
Characterization and Structural Analysis : X-ray powder diffraction data provided insights into the crystalline structure of related compounds, essential for understanding the physical properties and potential applications in material science and drug formulation (Wang et al., 2017).
Pharmacological Potential
- Analgesic and Anti-Inflammatory Agents : A study synthesized novel benzodifuranyl and tetrahydropyrimidines derived from visnaginone and khellinone, showing significant COX-2 inhibition and potential as analgesic and anti-inflammatory agents, indicating the utility of similar structures in designing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Structure and Properties
- Structural and Conformational Studies : Research on the crystal structure and molecular conformation of solvated carboxamides highlighted the importance of understanding the molecular geometry for the development of antineoplastic agents, showcasing the critical role of structural analysis in drug design (Banerjee et al., 2002).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-3-31-19-10-8-17(9-11-19)27-14-16(12-21(27)29)22(30)23-13-20-24-25-26-28(20)18-6-4-15(2)5-7-18/h4-11,16H,3,12-14H2,1-2H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLBAVMVRUKDHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1-thiaspiro[3.4]octane 1,1-dioxide hydrochloride](/img/structure/B2685580.png)
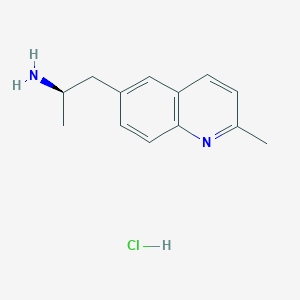
![N-(3-chloro-4-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2685583.png)



![5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2685592.png)
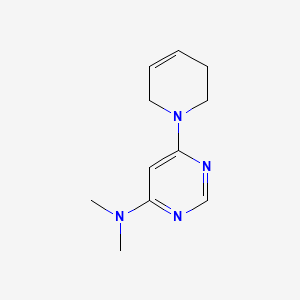
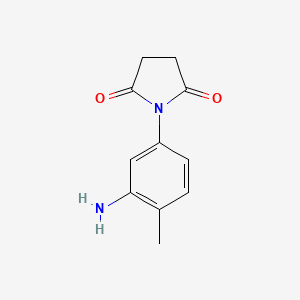
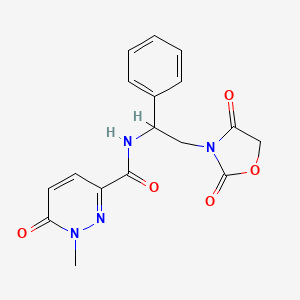
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2685599.png)
